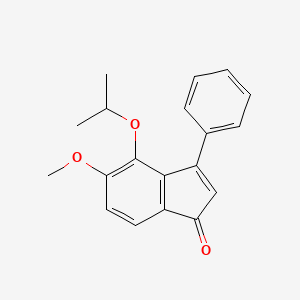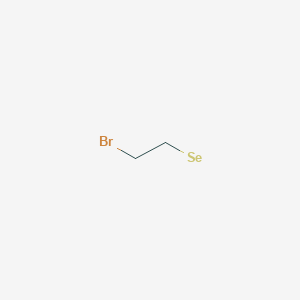
1-(4-Methylbenzene-1-sulfonyl)-2-(pentafluorophenyl)-3-(2-phenylethenyl)aziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylbenzene-1-sulfonyl)-2-(pentafluorophenyl)-3-(2-phenylethenyl)aziridine is a complex organic compound that features an aziridine ring, a pentafluorophenyl group, and a phenylethenyl group. Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which makes them highly reactive and useful intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylbenzene-1-sulfonyl)-2-(pentafluorophenyl)-3-(2-phenylethenyl)aziridine typically involves the following steps:
Formation of the Aziridine Ring: This can be achieved through the reaction of an appropriate amine with an epoxide or via the cyclization of a haloamine.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the aziridine with a sulfonyl chloride, such as 4-methylbenzenesulfonyl chloride, under basic conditions.
Addition of the Pentafluorophenyl Group: This step may involve a nucleophilic aromatic substitution reaction where a pentafluorophenyl halide reacts with the aziridine.
Attachment of the Phenylethenyl Group: This can be achieved through a Heck reaction or a similar coupling reaction.
Industrial Production Methods
Industrial production methods for such complex compounds often involve multi-step synthesis with careful control of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to optimize the process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylbenzene-1-sulfonyl)-2-(pentafluorophenyl)-3-(2-phenylethenyl)aziridine can undergo various types of reactions, including:
Oxidation: The aziridine ring can be oxidized to form oxaziridines or other nitrogen-containing compounds.
Reduction: Reduction reactions can open the aziridine ring to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl and pentafluorophenyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxaziridines, while reduction may produce primary or secondary amines.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Exploration as a potential pharmaceutical agent due to its unique structure.
Industry: Use in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Methylbenzene-1-sulfonyl)-2-(pentafluorophenyl)-3-(2-phenylethenyl)aziridine would depend on its specific application. Generally, aziridines can act as electrophiles due to the strain in the three-membered ring, making them reactive towards nucleophiles. The sulfonyl and pentafluorophenyl groups may influence the compound’s reactivity and interaction with molecular targets.
Comparison with Similar Compounds
Similar Compounds
Aziridine: The simplest aziridine, without any substituents.
N-Tosylaziridine: Aziridine with a tosyl (p-toluenesulfonyl) group.
Pentafluorophenyl Aziridine: Aziridine with a pentafluorophenyl group.
Uniqueness
1-(4-Methylbenzene-1-sulfonyl)-2-(pentafluorophenyl)-3-(2-phenylethenyl)aziridine is unique due to the combination of its substituents, which can impart specific reactivity and properties not found in simpler aziridines. The presence of the pentafluorophenyl group, in particular, can enhance the compound’s stability and reactivity in certain reactions.
Properties
CAS No. |
861437-17-4 |
|---|---|
Molecular Formula |
C23H16F5NO2S |
Molecular Weight |
465.4 g/mol |
IUPAC Name |
1-(4-methylphenyl)sulfonyl-2-(2,3,4,5,6-pentafluorophenyl)-3-(2-phenylethenyl)aziridine |
InChI |
InChI=1S/C23H16F5NO2S/c1-13-7-10-15(11-8-13)32(30,31)29-16(12-9-14-5-3-2-4-6-14)23(29)17-18(24)20(26)22(28)21(27)19(17)25/h2-12,16,23H,1H3 |
InChI Key |
ZZQBGHBBEPBJFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(C2C3=C(C(=C(C(=C3F)F)F)F)F)C=CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{1-[(Prop-2-en-1-yl)amino]ethylidene}oxolan-2-one](/img/structure/B14190611.png)


![N-[3-(Diethylamino)butyl]thiourea](/img/structure/B14190641.png)
![11-{(E)-[(Pyren-2-yl)methylidene]amino}undecanoic acid](/img/structure/B14190642.png)

![3-(3-benzoylphenyl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide](/img/structure/B14190656.png)


![N-[3-(Furan-2-yl)acryloyl]-L-aspartic acid](/img/structure/B14190677.png)

![4-Methyl-8-[(propan-2-yl)oxy]-1,4-dihydroquinazolin-2-amine](/img/structure/B14190703.png)
![Undecyl [(4-nitrophenoxy)methyl]octylphosphinate](/img/structure/B14190704.png)
